molecular formula C14H13N5S B11079344 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine

Cat. No.: B11079344
M. Wt: 283.35 g/mol
InChI Key: YVYFREYQUFJWAM-UHFFFAOYSA-N
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Description

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a tetrazole ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted tetrazoles.

Scientific Research Applications

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine is unique due to the presence of both a tetrazole ring and a methylthio group, which confer distinct chemical and biological properties. The tetrazole ring enhances its binding affinity to biological targets, while the methylthio group can undergo various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

2-[[5-(4-methylsulfanylphenyl)tetrazol-2-yl]methyl]pyridine

InChI

InChI=1S/C14H13N5S/c1-20-13-7-5-11(6-8-13)14-16-18-19(17-14)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3

InChI Key

YVYFREYQUFJWAM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=N3

Origin of Product

United States

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